2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the chlorination of pyridine derivatives. For instance, 2-chloropyridine can be reacted with chlorine under photoinitiation at 160-190°C to produce 2,6-dichloropyridine . This intermediate can then be further reacted with triazolopyridine derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolopyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a kinase inhibitor, which could make it useful in cancer treatment.
Antibacterial Agents: Derivatives of this compound have shown antibacterial activity against various strains of bacteria.
Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A simpler compound that serves as a precursor in the synthesis of the target compound.
Triazolopyridine Derivatives: These compounds share the triazolopyridine moiety and have similar biological activities.
Uniqueness
What sets 2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide apart is its combination of the dichloropyridine and triazolopyridine structures, which confer unique chemical and biological properties
Properties
Molecular Formula |
C14H11Cl2N5O |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H11Cl2N5O/c15-10-7-9(8-11(16)18-10)14(22)17-5-4-13-20-19-12-3-1-2-6-21(12)13/h1-3,6-8H,4-5H2,(H,17,22) |
InChI Key |
XEMNICWOVKBSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
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